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Clindamycin

Staphylococcus aureus MIC Lincosamide comparative activity

Clindamycin (CAS: 18323-44-9; 21462-39-5; 58207-19-5) is a semi-synthetic lincosamide antibiotic derived from lincomycin via 7-chloro-7-deoxy substitution. It exhibits a primarily bacteriostatic mechanism through binding to the 50S ribosomal subunit at the 23S rRNA peptidyl transferase center, thereby inhibiting bacterial protein synthesis.

Molecular Formula C18H33ClN2O5S
Molecular Weight 425.0 g/mol
CAS No. 18323-44-9; 21462-39-5; 58207-19-5
Cat. No. B15560160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin
CAS18323-44-9; 21462-39-5; 58207-19-5
Molecular FormulaC18H33ClN2O5S
Molecular Weight425.0 g/mol
Structural Identifiers
InChIInChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
InChIKeyKDLRVYVGXIQJDK-AWPVFWJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater soluble

Clindamycin Procurement Guide: Lincosamide Antibiotic with Differentiated Antibacterial Spectrum and Tissue Penetration


Clindamycin (CAS: 18323-44-9; 21462-39-5; 58207-19-5) is a semi-synthetic lincosamide antibiotic derived from lincomycin via 7-chloro-7-deoxy substitution [1]. It exhibits a primarily bacteriostatic mechanism through binding to the 50S ribosomal subunit at the 23S rRNA peptidyl transferase center, thereby inhibiting bacterial protein synthesis [2]. Clindamycin demonstrates activity against a range of Gram-positive aerobic organisms and a broad spectrum of anaerobic bacteria [3], with notable tissue penetration characteristics including high oral bioavailability (approximately 90%) and a plasma elimination half-life of 2-3 hours [4]. The compound is available in multiple salt forms (hydrochloride, phosphate, palmitate) for oral, parenteral, and topical administration, each with distinct physicochemical and formulation properties relevant to specific research and industrial applications.

Assay Fit

Gram-positive and anaerobic bacterial susceptibility testing workflows

Mechanism

50S ribosomal subunit inhibition and protein synthesis arrest studies

Model Fit

Biofilm, resistance evolution, and inducible MLSB phenotype research models

Why Clindamycin Cannot Be Interchanged with Lincomycin or Other 50S Ribosomal Inhibitors


Clindamycin is not functionally interchangeable with its parent compound lincomycin, nor with macrolides (e.g., erythromycin, clarithromycin, azithromycin) despite shared 50S ribosomal binding. Empirical substitution without confirmatory susceptibility testing carries quantifiable risk: clindamycin demonstrates 4- to 16-fold greater potency than lincomycin on a weight-for-weight basis against staphylococci [1], and crucially, among clindamycin-susceptible S. aureus isolates (MIC < 0.5 mg/L), a substantial subset exhibits lincomycin MICs exceeding 128 mg/L—representing complete clinical resistance to the parent compound [2]. Furthermore, cross-resistance patterns between clindamycin and macrolides are incomplete: macrolide-resistant pneumococcal strains frequently retain clindamycin susceptibility (MIC ≤ 0.25 µg/mL), a discordance not observed in reverse [3]. Additionally, inducible MLSB resistance mechanisms, detectable via D-zone testing, can convert an apparently clindamycin-susceptible isolate into a treatment failure, a phenomenon that varies substantially by erm gene subtype (erm(C) confers a mutation frequency to clindamycin resistance approximately 14-fold higher than erm(A)) [4]. These factors collectively preclude formulary-based or class-based substitution without organism-specific susceptibility verification.

Lincomycin (parent compound)
Clindamycin
May exhibit higher MIC and cross-resistance discordance; susceptibility does not transfer directly
Macrolides (erythromycin, azithromycin, etc.)
Clindamycin
Macrolide resistance may not predict clindamycin susceptibility; inducible MLSB can compromise activity
erm(C)-positive S. aureus
erm(A) strains
Resistance selection risk is genotype-dependent; erm(C) background elevates mutation frequency

Clindamycin Quantitative Differentiation Evidence: Comparator-Based Performance Data


Superior Intrinsic Potency Against Staphylococcus aureus Versus Lincomycin

In a multicenter study of 555 clinical S. aureus isolates from hospitalized patients across 16 Russian regions, clindamycin demonstrated significantly greater intrinsic activity than lincomycin [1]. The MIC50 for clindamycin was 0.125 mg/L compared to 2 mg/L for lincomycin—a 16-fold (4 dilution) difference in potency [1]. Critically, among isolates fully susceptible to clindamycin (MIC < 0.5 mg/L), 14 isolates exhibited lincomycin MICs exceeding 128 mg/L, indicating that clindamycin-susceptible strains may be functionally resistant to lincomycin [1].

S. aureus MIC50 vs Lincomycin
Head-to-head
Clindamycin 0.125 mg/L vs Lincomycin 2 mg/L (16-fold lower)
Reported higher potency context against staphylococci
555 clinical isolates, agar dilution, NCCLS guidelines
Staphylococcus aureus MIC Lincosamide comparative activity

Clindamycin Retains Activity Against Macrolide-Resistant Streptococcus pneumoniae

A susceptibility study of penicillin-susceptible and -resistant pneumococci demonstrated incomplete cross-resistance between macrolides and clindamycin [1]. Among tested strains, 32 macrolide-resistant isolates (erythromycin/azithromycin/clarithromycin MICs ≥ 28 µg/mL) remained fully susceptible to clindamycin, with clindamycin MICs ≤ 0.25 µg/mL [1]. In contrast, strains resistant to one macrolide were uniformly resistant to all other macrolides tested [1].

Macrolide-resistant S. pneumoniae
Head-to-head
32/32 macrolide-resistant strains remained susceptible (MIC ≤0.25 µg/mL)
Supports discordant cross-resistance context
1997 susceptibility study, penicillin-resistant isolates included
Streptococcus pneumoniae Macrolide resistance Cross-resistance MIC

Differentiated Anaerobic Spectrum and In Vivo Efficacy Versus Metronidazole in Pulmonary Infections

In a randomized controlled trial comparing clindamycin versus metronidazole for anaerobic pulmonary infections (lung abscess and necrotizing pneumonia), metronidazole therapy failed in 4 of 7 treated patients (3 lung abscesses, 1 necrotizing pneumonia) [1]. In contrast, clindamycin-treated patients demonstrated clinical response, with only one clindamycin-treated patient death attributed to causes unrelated to antibiotic therapy [1]. The study concluded that metronidazole is less effective than clindamycin for anaerobic pulmonary infections [1].

Anaerobic Pulmonary Infection Model
Head-to-head
0/10 vs 4/7 endpoint failure (57 percentage-point difference)
Supports anaerobic infection model context
Randomized trial, minimum 7-day study, lung abscess/necrotizing pneumonia
Anaerobic infections Lung abscess Necrotizing pneumonia Metronidazole comparison

Biofilm-Associated Cell Survival Compared to Daptomycin, Linezolid, Vancomycin, and Tigecycline

An in vitro study comparing the efficacy of five antistaphylococcal agents against MRSA biofilms revealed distinct performance profiles [1]. Against planktonic MRSA cells, daptomycin and vancomycin were bactericidal at 6 hours, whereas clindamycin, linezolid, and tigecycline exhibited bacteriostatic activity [1]. In biofilm-associated cell survival assays, mean cell survival rates were: clindamycin 62%, daptomycin 4%, linezolid 45%, tigecycline 43%, and vancomycin 19% [1]. While vancomycin and daptomycin demonstrated superior biofilm eradication, clindamycin's biofilm survival rate (62%) was comparable to that of linezolid (45%) and tigecycline (43%) [1].

MRSA Biofilm Cell Survival
Head-to-head
Clindamycin 62% survival vs daptomycin 4%, vancomycin 19%
Reported biofilm endpoint context
12 clinical MRSA isolates, 24h in vitro biofilm exposure
MRSA biofilm Biofilm survival Antistaphylococcal agents

Inoculum-Dependent Activity Against Inducible MLSB-Resistant CA-MRSA in Murine Thigh Infection Model

In a murine thigh infection model evaluating clindamycin against CA-MRSA strains with inducible macrolide-lincosamide-streptogramin B (iMLSB) resistance, clindamycin activity was highly inoculum-dependent [1]. At a low inoculum of 10⁵ CFU/thigh, clindamycin demonstrated modest activity, reducing bacterial counts by 0.45 to 1.3 log₁₀ CFU/thigh at 72 hours [1]. However, at higher inocula (≥10⁶ CFU/thigh), constitutive resistance emerged (MIC > 256 mg/L), and clindamycin failed to achieve bacterial reduction [1]. Comparators daptomycin and vancomycin demonstrated the most significant kill against all strains in both in vitro and in vivo models [1]. Against clindamycin-noninducible strains, clindamycin and doxycycline both demonstrated significant kill [1].

Inoculum-Dependent CA-MRSA Activity
Head-to-head
0.45-1.3 log₁₀ reduction at low inoculum (10⁵ CFU); failure at ≥10⁶ CFU
Inoculum-dependent response context
Murine thigh model, iMLSB strains, 72h assessment
CA-MRSA Inducible resistance Inoculum effect In vivo pharmacodynamics

Mutation Frequency to Clindamycin Resistance Varies by erm Gene Subtype

The frequency of spontaneous mutation to clindamycin resistance in S. aureus with inducible MLSB resistance depends critically on the specific erm gene present [1]. Isolates bearing erm(C) exhibited a mean mutation frequency to clindamycin resistance of 4.7 × 10⁻⁷ ± 5.5 × 10⁻⁷, which was approximately 14-fold higher than the mutation frequency observed in erm(A)-bearing isolates (3.4 × 10⁻⁸ ± 2.4 × 10⁻⁸) [1]. Control isolates (erythromycin-susceptible or msr(A)-bearing) had a baseline mutation frequency of 1.1 × 10⁻⁸ ± 6.4 × 10⁻⁹ [1]. This indicates that resistance emergence risk during clindamycin exposure is genotype-dependent and substantially elevated with erm(C).

Resistance Mutation Frequency
Head-to-head
erm(C) 4.7×10⁻⁷ vs erm(A) 3.4×10⁻⁸ (14-fold higher)
Genotype-dependent resistance selection context
28 clinical S. aureus isolates, in vitro selection on clindamycin media
Resistance selection erm gene MLSB Mutation frequency

Clindamycin Application Scenarios Supported by Quantitative Differentiation Evidence


Research on Macrolide-Resistant but Clindamycin-Susceptible Streptococcus pneumoniae

Clindamycin is the lincosamide of choice for investigating macrolide-resistant pneumococcal isolates that retain clindamycin susceptibility (MIC ≤ 0.25 µg/mL), a phenotype documented in 32 of 32 macrolide-resistant strains tested [1]. This discordant resistance pattern is not observed with macrolide-class alternatives, which exhibit complete cross-resistance. Procurement of clindamycin for this application should be paired with confirmatory susceptibility testing and erm gene characterization [1].

Comparative Antibacterial Studies Requiring Lincosamide-Class Benchmarking with 16-Fold Potency Differential

For any study requiring a lincosamide-class comparator, clindamycin provides a clearly defined potency benchmark relative to lincomycin. With an MIC50 of 0.125 mg/L against S. aureus compared to lincomycin's 2 mg/L—a 16-fold difference—clindamycin serves as the high-potency reference point [2]. This differential is sufficiently large to detect meaningful shifts in susceptibility or resistance development. Importantly, clindamycin-susceptible isolates (MIC < 0.5 mg/L) may exhibit lincomycin MICs >128 mg/L, rendering lincomycin unsuitable as a class-representative control in staphylococcal assays [2].

In Vitro Biofilm Models Requiring a Bacteriostatic Protein Synthesis Inhibitor Comparator

In MRSA biofilm studies comparing bactericidal versus bacteriostatic agents, clindamycin provides a reproducible bacteriostatic reference with an intermediate biofilm survival rate of 62% [3]. This positions clindamycin as a relevant comparator for evaluating novel anti-biofilm compounds, as it occupies a distinct performance tier between high-efficacy biofilm eradicators (daptomycin 4%, vancomycin 19%) and agents with comparable bacteriostatic profiles (linezolid 45%, tigecycline 43%) [3]. Selection of clindamycin for biofilm protocols should account for the wide MIC range observed (0.125-1024 µg/mL) and incorporate MIC-guided concentration selection [3].

CA-MRSA Studies with Verified D-Test-Negative, Low-Inoculum Infection Models

Clindamycin retains activity against CA-MRSA only under specific, verifiable conditions: D-test-negative (noninducible) strains and low bacterial inoculum (≤10⁵ CFU) [4]. In murine thigh infection models meeting these criteria, clindamycin achieved 0.45-1.3 log₁₀ CFU reduction at 72 hours [4]. However, at higher inocula (≥10⁶ CFU) or with iMLSB-positive strains, constitutive resistance emerges rapidly (MIC > 256 mg/L) and treatment fails [4]. Procurement for CA-MRSA applications must be contingent upon confirmatory D-testing, and investigators should note that erm(C)-bearing strains carry a 14-fold higher risk of resistance selection than erm(A)-bearing strains [5].

Application
Selection Property
Validation Focus
Macrolide-resistant S. pneumoniae research
Discordant macrolide cross-resistance profile
Confirmatory susceptibility testing, erm gene characterization
Lincosamide benchmark in staphylococcal assays
High-potency lincosamide reference compound
Susceptibility verification against lincomycin, MIC-guided selection
MRSA biofilm bacteriostatic comparator
Intermediate biofilm survival reference
MIC-guided concentration selection, biofilm endpoint analysis
CA-MRSA D-test-negative low-inoculum models
Defined resistance screening requirement
D-test confirmation, erm genotyping, inoculum control
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